3-Cyano-2-fluoropyridine
Overview
Description
3-Cyano-2-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C6H3FN2. It is characterized by the presence of a cyano group (-CN) at the 3-position and a fluorine atom at the 2-position of the pyridine ring.
Mechanism of Action
Target of Action
It’s known that fluorinated pyridines, in general, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
The mode of action of 3-Cyano-2-fluoropyridine involves a nucleophilic substitution of a leaving group in the 2-position with KF or Bu4NF in polar aprotic solvents such as DMF and DMSO .
Biochemical Pathways
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Result of Action
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .
Action Environment
The synthesis of fluoropyridines is known to be influenced by the presence of fluorine atoms in the lead structures .
Biochemical Analysis
Biochemical Properties
3-Cyano-2-fluoropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating nucleophilic aromatic substitutions on the fluorine-substituted carbon. This interaction allows this compound to attach to chromophores like carbazoles, which are used in the synthesis of aggregation-induced emission molecules . Additionally, it is involved in the preparation of tetrazines through bioorthogonal chemistry with hydrazine, enabling further reactions such as tetrazine ligation and [4+1] cycloaddition .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with biomolecules can lead to changes in cellular function, including alterations in the activity of specific enzymes and proteins. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorine atom plays a significant role in its reactivity, allowing it to participate in nucleophilic aromatic substitutions. This mechanism enables this compound to form stable complexes with various biomolecules, influencing their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can maintain its activity over extended periods, although its stability may be influenced by environmental conditions such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with specific dosages required to achieve desired therapeutic outcomes. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound’s metabolic flux and its impact on metabolite levels are critical for understanding its biochemical role and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it allows this compound to interact with specific biomolecules within distinct cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyano-2-fluoropyridine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 2-chloro-3-cyanopyridine with potassium fluoride (KF) or tetrabutylammonium fluoride (Bu4NF) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The starting materials, such as 2-chloro-3-cyanopyridine, are readily available and can be converted to the desired product using fluoride sources under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Oxidation: The pyridine ring can undergo oxidation to form N-oxides
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: Aminopyridines or other reduced derivatives.
Oxidation: Pyridine N-oxides
Scientific Research Applications
3-Cyano-2-fluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a labeling agent in positron emission tomography (PET) imaging.
Medicine: Explored for its role in the development of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Comparison with Similar Compounds
- 2-Cyano-3-fluoropyridine
- 3-Fluoro-2-pyridinecarbonitrile
- 3-Fluoro-4-iodopyridine
- 3-Fluoro-4-iodobenzonitrile
Comparison: 3-Cyano-2-fluoropyridine is unique due to the specific positioning of the cyano and fluorine groups, which influence its chemical reactivity and biological activity. Compared to other fluorinated pyridines, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoropyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c7-6-5(4-8)2-1-3-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIDQCCXMGJOJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382539 | |
Record name | 3-Cyano-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3939-13-7 | |
Record name | 2-Fluoro-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3939-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the structure of 3-cyano-2-fluoropyridine?
A: While specific data like molecular weight is absent from the provided research, we can infer some structural information. The name itself tells us the molecule is a pyridine ring with a fluorine atom at the 2 position and a cyano group (-CN) at the 3 position. Research by Thiyagarajan et al. [] explores the spectroscopic characteristics of this compound using FTIR, FT-Raman, and UV-Vis techniques. They also conducted NMR and NBO analysis, providing valuable insights into its electronic structure.
Q2: Are there any computational studies on this compound?
A: Yes, Thiyagarajan et al. [] performed molecular docking studies on this compound. While the specific target protein is not mentioned in the abstract, this suggests the compound's potential biological activity is being investigated.
Q3: How is this compound synthesized?
A: The paper by Gales et al. [] focuses specifically on the synthesis of 3-cyano-2-fluoropyridines. While details of the synthetic route are not provided in the abstract, this publication likely contains valuable information on reaction conditions and potential synthetic challenges.
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